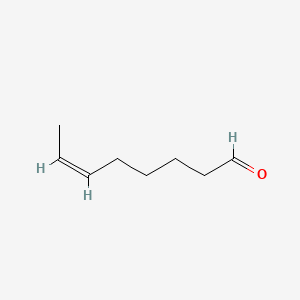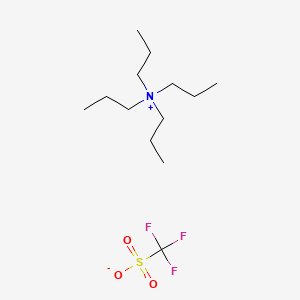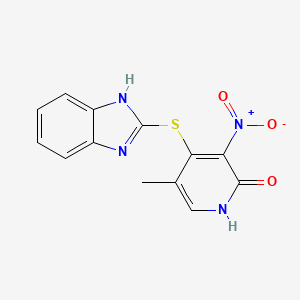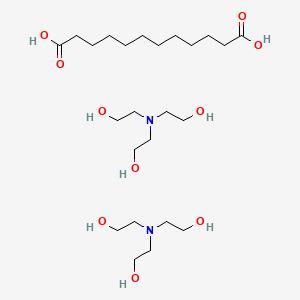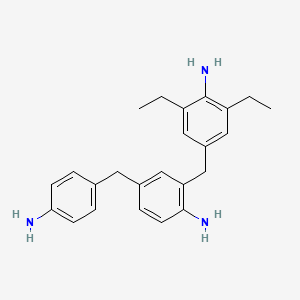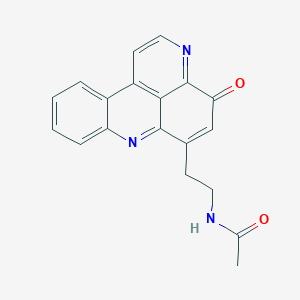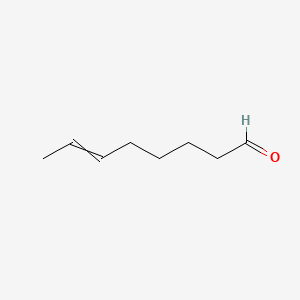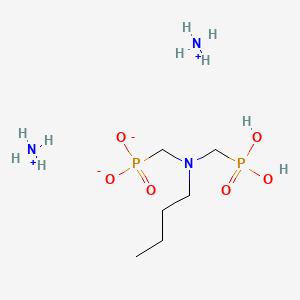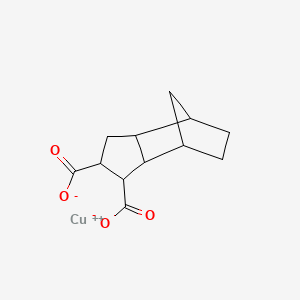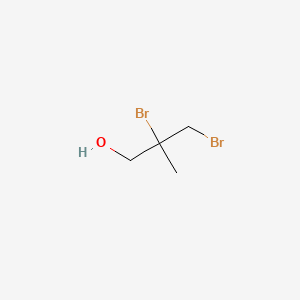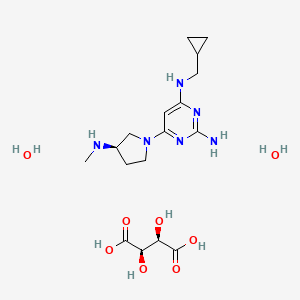
Adriforant tartrate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adriforant tartrate dihydrate is a novel compound known for its role as a selective histamine H4 receptor antagonist. This compound has been investigated for its potential therapeutic applications in various inflammatory conditions, including asthma, pruritus, and atopic dermatitis .
Vorbereitungsmethoden
The synthesis of Adriforant tartrate dihydrate involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the pyrimidine core to enhance its binding affinity and selectivity towards the histamine H4 receptor.
Purification and crystallization: The final product is purified using chromatographic techniques and crystallized to obtain the dihydrate form.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as described above, followed by rigorous purification and quality control processes.
Analyse Chemischer Reaktionen
Adriforant tartrate dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, where different substituents are introduced to the core structure to enhance its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying histamine receptor antagonists and their interactions with biological targets.
Biology: The compound is used in research to understand the role of histamine H4 receptors in various physiological and pathological processes.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals targeting histamine receptors.
Wirkmechanismus
Adriforant tartrate dihydrate exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in mediating inflammatory responses in the body. By blocking the receptor, this compound can reduce inflammation and alleviate symptoms associated with various inflammatory conditions. The molecular targets and pathways involved include the histamine H4 receptor and downstream signaling pathways that regulate immune cell activity .
Vergleich Mit ähnlichen Verbindungen
Adriforant tartrate dihydrate is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:
PF-03893787: Another histamine H4 receptor antagonist with comparable binding affinity but different pharmacokinetic properties.
ZPL-389: A compound with similar structural features but distinct therapeutic applications.
NVP-ZPL389-NX: A related compound with variations in its functional groups, leading to differences in its pharmacological profile.
These compounds share similarities in their core structure and mechanism of action but differ in their specific applications and pharmacokinetic properties, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
2096455-87-5 |
|---|---|
Molekularformel |
C17H32N6O8 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid;dihydrate |
InChI |
InChI=1S/C13H22N6.C4H6O6.2H2O/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;5-1(3(7)8)2(6)4(9)10;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;1-,2-;;/m11../s1 |
InChI-Schlüssel |
AZNYKQWIUUFUID-FXPVNMEJSA-N |
Isomerische SMILES |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |
Kanonische SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.C(C(C(=O)O)O)(C(=O)O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


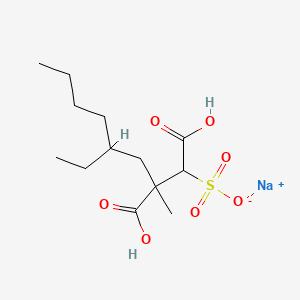
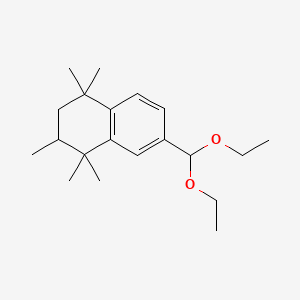
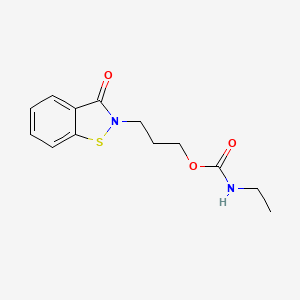
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
